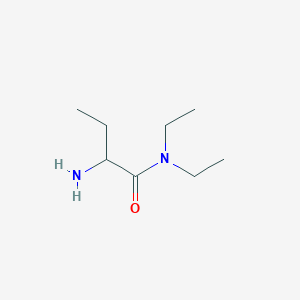
(S)-2-Amino-N,N-diethyl-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N,N-diethyl-butyramide is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by an amino group and a butyramide backbone, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N,N-diethyl-butyramide typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-aminobutyric acid, a chiral precursor.
Amidation Reaction: The amino group of (S)-2-aminobutyric acid is protected, and the carboxyl group is activated using reagents like carbodiimides.
Amine Introduction: N,N-diethylamine is introduced to form the amide bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered strains of microorganisms like Saccharomyces cerevisiae. These microorganisms can be genetically modified to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N,N-diethyl-butyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(S)-2-Amino-N,N-diethyl-butyramide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N,N-diethyl-butyramide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminobutyric acid: A precursor in the synthesis of (S)-2-Amino-N,N-diethyl-butyramide.
N,N-Diethyl-2-aminoethanol: Shares structural similarities but differs in the backbone structure.
N,N-Diethyl-2-aminoacetamide: Similar functional groups but different carbon chain length.
Uniqueness
This compound stands out due to its chiral nature and specific functional groups, making it a valuable compound for asymmetric synthesis and various biological applications .
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-amino-N,N-diethylbutanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-7(9)8(11)10(5-2)6-3/h7H,4-6,9H2,1-3H3 |
InChI Key |
WXYGMIMPKDAELC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N(CC)CC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



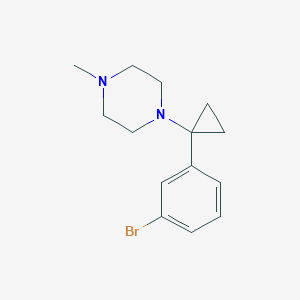


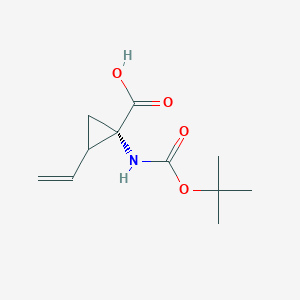
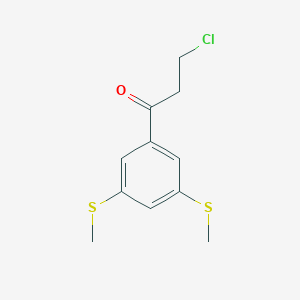
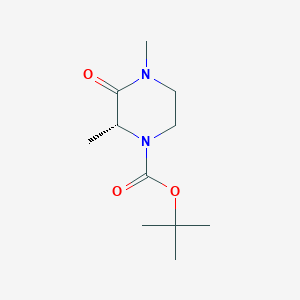
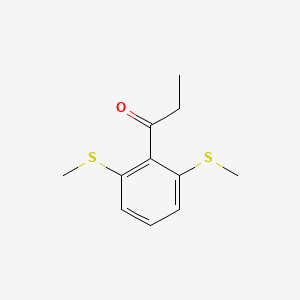
![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
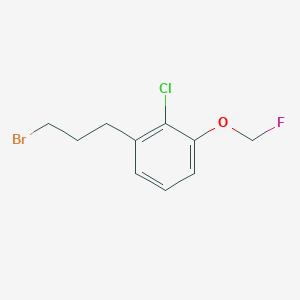
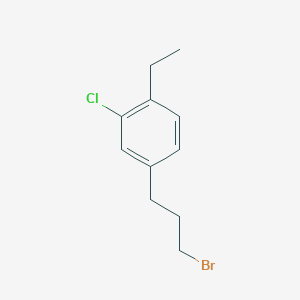
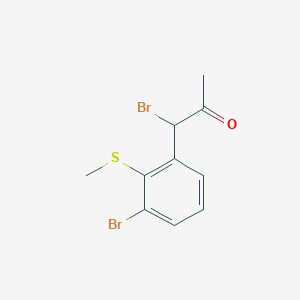

![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)
